lipoxin A4 lipoxin A4 Lipoxin A4 is a C20 hydroxy fatty acid having (5S)-, (6R)- and (15S)-hydroxy groups as well as (7E)- (9E)-, (11Z)- and (13E)-double bonds. It has a role as a metabolite and a human metabolite. It is a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a lipoxin A4(1-).
lipoxin A4 is a natural product found in Homo sapiens with data available.
Lipoxin A4 is a hydroxy polyunsaturated fatty acid that is a metabolite of arachidonic acid, with potential anti-inflammatory, antifibrinolytic and analgesic activities.
Brand Name: Vulcanchem
CAS No.: 89663-86-5
VCID: VC20797427
InChI: InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
SMILES: CCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol

lipoxin A4

CAS No.: 89663-86-5

Cat. No.: VC20797427

Molecular Formula: C20H32O5

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

lipoxin A4 - 89663-86-5

Specification

Description Lipoxin A4 is a C20 hydroxy fatty acid having (5S)-, (6R)- and (15S)-hydroxy groups as well as (7E)- (9E)-, (11Z)- and (13E)-double bonds. It has a role as a metabolite and a human metabolite. It is a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a lipoxin A4(1-).
lipoxin A4 is a natural product found in Homo sapiens with data available.
Lipoxin A4 is a hydroxy polyunsaturated fatty acid that is a metabolite of arachidonic acid, with potential anti-inflammatory, antifibrinolytic and analgesic activities.
CAS No. 89663-86-5
Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
IUPAC Name (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid
Standard InChI InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
Standard InChI Key IXAQOQZEOGMIQS-SSQFXEBMSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O
SMILES CCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Appearance Assay:≥95%A solution in ethanol

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